molecular formula C16H18F3N3O2 B12226955 2-({1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

2-({1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12226955
M. Wt: 341.33 g/mol
InChI Key: QLLZBPSFOMKDOC-UHFFFAOYSA-N
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Description

2-({1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyrimidine ring with a piperidine moiety, linked through an ether bond, and further substituted with a trifluoromethyl group and a methylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from a suitable precursor such as 4-piperidone. This involves reductive amination and subsequent functionalization to introduce the methylfuran group.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is constructed using a condensation reaction between a suitable amidine and a trifluoromethyl ketone.

    Coupling Reaction: The final step involves the coupling of the piperidine intermediate with the pyrimidine ring through an ether linkage, typically using a base-catalyzed nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylfuran group can be oxidized to form corresponding furanones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced pyrimidines, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-({1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-({1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperidine and pyrimidine rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}oxy)-4-chloropyrimidine
  • 2-({1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}oxy)-4-methylpyrimidine
  • 2-({1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}oxy)-4-ethylpyrimidine

Uniqueness

Compared to similar compounds, 2-({1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H18F3N3O2

Molecular Weight

341.33 g/mol

IUPAC Name

2-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H18F3N3O2/c1-11-2-3-13(23-11)10-22-8-5-12(6-9-22)24-15-20-7-4-14(21-15)16(17,18)19/h2-4,7,12H,5-6,8-10H2,1H3

InChI Key

QLLZBPSFOMKDOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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